3-Methylnonane

Description

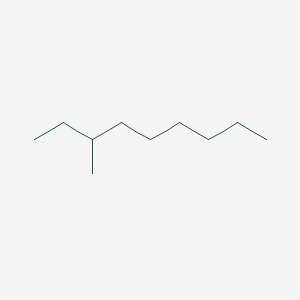

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-methylnonane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22/c1-4-6-7-8-9-10(3)5-2/h10H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLZDDPSCZHRBOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70863649 | |

| Record name | 3-Methylnonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70863649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | 3-Methylnonane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16065 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5911-04-6 | |

| Record name | (±)-3-Methylnonane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5911-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylnonane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005911046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylnonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70863649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylnonane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.119 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 3 Methylnonane

Direct Synthetic Routes to 3-Methylnonane

Direct synthesis of branched alkanes often involves coupling smaller molecular fragments or modifying existing hydrocarbon chains.

Mechanistic Studies of the Wurtz Reaction in Alkane Synthesis

The Wurtz reaction is a classic coupling reaction in organic chemistry where two alkyl halides are treated with a metal, typically sodium, in an ethereal solution to form a higher alkane. wikipedia.orgvedantu.comsgkgdcvinukonda.ac.inunacademy.combyjus.comonlineorganicchemistrytutor.comjkchemical.comlibretexts.org The general equation for the Wurtz reaction is 2 R−X + 2 Na → R−R + 2 NaX, where X is a halogen (Cl, Br, I). wikipedia.orgvedantu.comsgkgdcvinukonda.ac.inlibretexts.org

The mechanism of the Wurtz reaction is proposed to involve intermediate free radicals or organometallic species. onlineorganicchemistrytutor.comlibretexts.orgpw.live One proposed mechanism involves an initial electron transfer from the metal to the alkyl halide, forming an alkyl radical and a metal halide. onlineorganicchemistrytutor.comlibretexts.orgtutoroot.com The alkyl radical then accepts another electron from a metal atom to form an alkyl anion, which subsequently reacts with another alkyl halide via an SN2-like displacement to form the new carbon-carbon bond and the higher alkane. onlineorganicchemistrytutor.comjkchemical.comlibretexts.orgtutoroot.com Another proposed mechanism involves the formation of an organometallic intermediate (RM) from the alkyl halide and the metal, which then reacts with another alkyl halide. wikipedia.org

While the Wurtz reaction can be used to synthesize alkanes, its utility for preparing unsymmetrical alkanes, such as this compound, is limited. vedantu.comsgkgdcvinukonda.ac.inonlineorganicchemistrytutor.compw.live When two different alkyl halides are used, a mixture of three alkanes is typically produced due to self-coupling of each halide and cross-coupling between the two. vedantu.comsgkgdcvinukonda.ac.inpw.live For example, reacting a mixture of 1-bromohexane (B126081) and 2-bromopropane (B125204) with sodium could potentially yield hexane-hexane (dodecane), propane-propane (2,3-dimethylbutane), and hexane-propane (this compound). The separation of this mixture of alkanes with similar boiling points is often challenging. vedantu.comsgkgdcvinukonda.ac.inonlineorganicchemistrytutor.com The reaction is generally more effective for synthesizing symmetrical alkanes with an even number of carbon atoms and typically gives better yields with primary alkyl halides. vedantu.comsgkgdcvinukonda.ac.injkchemical.compw.live Tertiary alkyl halides generally fail to react effectively in the Wurtz reaction. sgkgdcvinukonda.ac.inpw.live Other metals like silver, zinc, iron, activated copper, and indium have also been explored for Wurtz-like couplings. wikipedia.orgbyjus.com

Formation and Decomposition Pathways Involving this compound

Alkanes, including branched isomers like this compound, can be formed as products in various chemical processes, including decomposition pathways.

Role as a Decomposition Product in Organometallic Reactions

Organometallic compounds, which contain a bond between a metal atom and a carbon atom, are involved in a wide range of chemical transformations. msu.edulabster.com Decomposition pathways in organometallic reactions can sometimes lead to the formation of alkanes as byproducts. While specific examples of this compound formation through organometallic decomposition are not explicitly detailed in the provided snippets, the general concept of alkane formation from organometallic species is mentioned. For instance, simple alkyl derivatives of zinc, magnesium (Grignard reagents), and lithium (organolithium reagents) react with water to generate the corresponding alkane (RH). msu.edu This indicates that alkanes can be formed via the breakdown or reaction of organometallic intermediates.

Organometallic coupling reactions, such as the Corey-House synthesis using Gilman reagents (lithium dialkylcuprates), are methods for forming carbon-carbon bonds to produce higher alkanes, including unsymmetrical ones. unacademy.comlibretexts.org While primarily synthetic methods, the stability and reaction pathways of the organometallic intermediates in these reactions could potentially involve decomposition routes that yield alkanes.

Advanced Alkane Activation and Functionalization Chemistry

Alkanes are generally known for their low reactivity due to the stable nature of C-H and C-C single bonds. scitechdaily.comlabster.com However, significant research efforts are directed towards activating and functionalizing alkanes to convert them into more valuable compounds.

Catalytic Strategies for Branched Alkane Transformations

Catalytic strategies play a crucial role in the activation and functionalization of branched alkanes. These methods aim to selectively cleave C-H or C-C bonds and introduce functional groups.

One approach involves transition metal-catalyzed C-H activation, where a transition metal catalyst interacts with a C-H bond, leading to its cleavage and the formation of a new metal-carbon bond. rutgers.eduu-tokyo.ac.jpresearchgate.net This activated intermediate can then undergo further reactions to incorporate functional groups. Various transition metals, including platinum, palladium, rhodium, iridium, silver, copper, and gold, have been explored for alkane activation and functionalization. rutgers.eduu-tokyo.ac.jpresearchgate.netnih.govwikipedia.org

Carbene insertion reactions, often catalyzed by transition metals like rhodium, silver, copper, and gold, offer a strategy for functionalizing alkanes by inserting a carbene into a C-H bond. wikipedia.org This method can be successful for higher order alkanes. wikipedia.org

Acid-catalyzed processes are also relevant in the transformation of branched alkanes. For example, acid-catalyzed alkylation of alkanes with alkenes is used in gasoline reformulation to produce branched alkanes with higher octane (B31449) numbers. nih.gov Solid acids, such as sulfated zirconia, and zeolite-supported catalysts, including those containing platinum or gallium, are employed in alkane isomerization processes to convert linear alkanes into branched isomers. tandfonline.commdpi.com These catalysts utilize acid sites to facilitate the rearrangement of the carbon skeleton. tandfonline.combohrium.com

Research is ongoing to develop more selective and efficient catalytic systems for branched alkane transformations, including the use of novel catalysts like graphene-supported nickel single-atom catalysts for dehydrogenation nih.gov and controlled acid sites on mixed metal oxides for producing branched alkanes from waste polyethylene. bohrium.com

Investigation of Carbocation and Radical Intermediates in Alkane Reactivity

Carbocation intermediates, positively charged carbon species with an empty p-orbital, are typically not formed directly from alkanes under typical conditions due to the high energy required to remove a hydride ion (H⁻) masterorganicchemistry.com. However, carbocations are crucial intermediates in reactions involving related hydrocarbon structures, such as the addition of acids to alkenes or the solvolysis of branched alkyl halides msu.edumasterorganicchemistry.commasterorganicchemistry.com. The stability of carbocations is influenced by factors such as the degree of substitution (tertiary > secondary > primary) and resonance stabilization masterorganicchemistry.commasterorganicchemistry.comsparknotes.com. The formation and rearrangement of carbocations can significantly impact the product distribution in reactions that proceed through these intermediates masterorganicchemistry.comsparknotes.commasterorganicchemistry.com.

Stereochemical Control in Nucleophilic Substitution Reactions of Branched Alkyl Halides

Nucleophilic substitution reactions (SN1 and SN2) are fundamental reaction types for alkyl halides, not alkanes themselves. However, branched alkyl halides could potentially serve as precursors in synthetic routes to branched alkanes, or their reactions might be studied to understand the behavior of branched systems.

In SN2 reactions, a nucleophile attacks the carbon bearing the leaving group from the backside, leading to an inversion of stereochemistry at that carbon center if it is a stereocenter libretexts.orgegyankosh.ac.in. The rate of SN2 reactions is significantly affected by steric hindrance; branched alkyl halides, particularly tertiary ones, are very unreactive towards SN2 displacement due to the difficulty of the nucleophile approaching the reaction center egyankosh.ac.in.

SN1 reactions, on the other hand, proceed through a two-step mechanism involving the formation of a carbocation intermediate in the rate-determining step masterorganicchemistry.commasterorganicchemistry.comlibretexts.orgegyankosh.ac.in. The carbocation is trigonal planar, allowing the nucleophile to attack from either face masterorganicchemistry.comlibretexts.orgegyankosh.ac.in. If the carbon that forms the carbocation is a stereocenter, the SN1 reaction typically leads to a racemic mixture of products (a mixture of enantiomers), resulting in a loss of stereochemical purity masterorganicchemistry.comlibretexts.orgegyankosh.ac.in. The stability of the carbocation intermediate is a key factor influencing the rate of SN1 reactions, with tertiary alkyl halides reacting fastest because they form the most stable carbocations sparknotes.commasterorganicchemistry.comegyankosh.ac.in.

For branched alkyl halides, the degree of branching at the carbon attached to the halogen significantly influences the preferred substitution mechanism and the resulting stereochemistry. Tertiary branched alkyl halides favor the SN1 pathway, leading to racemization if a stereocenter is involved. Primary branched alkyl halides (like neopentyl halides) are exceptionally slow in SN2 reactions due to steric hindrance at the beta carbon egyankosh.ac.in. Secondary branched alkyl halides can undergo both SN1 and SN2 reactions, with the favored pathway depending on the reaction conditions (e.g., solvent, strength of the nucleophile) egyankosh.ac.in.

While this compound itself is an alkane and does not undergo typical nucleophilic substitution reactions, understanding the stereochemical control in reactions of branched alkyl halides is relevant to synthetic strategies that might involve such intermediates to construct the this compound carbon framework or to reactions of related branched organic molecules.

Advanced Analytical and Spectroscopic Characterization of 3 Methylnonane

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods, particularly gas chromatography (GC), are fundamental for separating 3-methylnonane from complex mixtures and assessing its purity. The volatility of alkanes makes GC an ideal technique.

Gas Chromatography (GC) Method Development and Optimization

GC method development for alkanes like this compound involves selecting appropriate stationary phases, column dimensions, and temperature programs to achieve optimal separation. Non-polar stationary phases are commonly used for separating alkanes based on their boiling points. The NIST Chemistry WebBook provides gas chromatography data for this compound, including Kovats' retention indices on non-polar columns under both isothermal and temperature-programmed conditions. nist.govtcichemicals.commolport.com These indices are valuable for identification by comparing experimental values to literature data. For instance, retention indices for this compound have been reported at various temperatures on non-polar columns. nist.gov

GC coupled with mass spectrometry (GC-MS) is a powerful tool for analyzing complex mixtures like gasoline, where this compound has been identified as a component based on its retention time and mass spectrum. thegoodscentscompany.com

High-Resolution Gas Chromatography for Isomer Separation

Separating branched alkane isomers, such as the structural and stereoisomers of methylnonane, can be challenging due to their similar physical and chemical properties. High-resolution gas chromatography (HRGC), often employing long capillary columns with small inner diameters and thin stationary phase films, provides enhanced separation capabilities for complex hydrocarbon mixtures and isomers. Comprehensive two-dimensional gas chromatography (GC×GC) offers significantly higher peak capacity compared to conventional single-column GC, enabling better separation of closely eluting compounds, including isomers. While specific HRGC conditions for the separation of this compound from its isomers were not detailed in the provided information, these advanced GC techniques are generally applicable and necessary for achieving high-resolution separation of alkane isomers. The ability to distinguish isomers with similar mass spectra is a key feature of high-resolution GC-MS systems.

Mass Spectrometric Approaches for Structural Confirmation and Quantification

Mass spectrometry (MS) is crucial for the structural confirmation and quantification of this compound, often coupled with GC.

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Analysis

Electron ionization mass spectrometry (EI-MS) is a widely used technique that involves bombarding the analyte with high-energy electrons, causing fragmentation. The resulting fragment ions provide a fingerprint for identification. For alkanes, the molecular ion peak (M⁺•) is often present but can be weak, especially for branched alkanes like this compound. Fragmentation typically occurs via C-C bond cleavage, leading to a series of alkyl radical cations and carbocations. Branched positions are often more prone to fragmentation, leading to more stable carbocations. This results in characteristic peaks in the mass spectrum, often appearing in clusters spaced by 14 mass units (corresponding to CH₂ groups). While the specific EI-MS fragmentation pattern for this compound was not fully detailed in the provided snippets, the general fragmentation rules for branched alkanes apply. The NIST Chemistry WebBook provides EI-MS data for this compound. nist.govtcichemicals.commolport.com Analyzing the relative abundances of fragment ions can sometimes aid in distinguishing between isomers with otherwise similar spectra.

Chemical Ionization Mass Spectrometry (CI-MS) in Alkane Analysis

Chemical ionization mass spectrometry (CI-MS) is a softer ionization technique compared to EI-MS, often resulting in less fragmentation and a more prominent molecular ion or protonated molecule peak ([M+H]⁺). This can be particularly useful for determining the molecular weight of alkanes, which may have a weak molecular ion in EI-MS. Various reagent ions, such as H₃O⁺, NO⁺, and N₂H⁺, can be used in CI-MS for alkane analysis. While CI-MS can provide valuable molecular weight information, the analysis of alkanes by CI-MS can still be challenging due to potential fragmentation depending on the reagent ion used. Studies have investigated the ion-molecule reactions between alkanes and common CI-MS reagent ions to better understand the fragmentation pathways. CI-MS has been applied to the analysis of organic species, including alkanes, in various matrices.

Spectroscopic Characterization for Molecular Structure Elucidation

Spectroscopic techniques, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, provide complementary information to mass spectrometry for elucidating the molecular structure of this compound.

IR spectroscopy provides information about the functional groups and types of bonds present in a molecule based on characteristic vibrational frequencies. For alkanes, the IR spectrum shows characteristic C-H stretching and bending vibrations. The NIST Chemistry WebBook lists IR spectrum data available for this compound. nist.govtcichemicals.commolport.com

NMR spectroscopy, particularly ¹H NMR and ¹³C NMR, provides detailed information about the connectivity and chemical environment of atoms within the molecule. The chemical shifts, splitting patterns, and integration of signals in NMR spectra are used to determine the structure. SpectraBase lists ¹³C NMR spectrum data available for this compound. Analyzing the number of unique carbon environments and the splitting of proton signals in the NMR spectra allows for confirmation of the branched structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon Skeleton and Proton Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to elucidate the structure of organic molecules by examining the magnetic properties of atomic nuclei, most commonly hydrogen-1 (¹H) and carbon-13 (¹³C). For this compound, NMR spectroscopy provides detailed insights into the carbon skeleton and the diverse chemical environments of its protons.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to protons in different chemical environments. These environments arise from the varying proximity of protons to the branching methyl group and the ends of the carbon chain. Typical chemical shifts for alkane protons fall within the range of approximately 0.8 to 1.7 ppm relative to tetramethylsilane (B1202638) (TMS) at 0 ppm. Methyl protons (CH₃) in alkanes generally appear as triplets or doublets in the range of 0.8-1.0 ppm, depending on the number of adjacent protons. Methylene (B1212753) protons (CH₂) show more varied splitting patterns (triplets, sextets, multiplets) and typically resonate between 1.2 and 1.4 ppm. The methine proton (CH) at the branch point is expected to appear further downfield, likely between 1.4 and 1.7 ppm, and its signal will be split by the neighboring protons. The complexity of the splitting patterns is governed by the (n+1) rule and the coupling constants between adjacent protons.

Experimental ¹H NMR spectra for this compound are available in various spectroscopic databases, providing specific chemical shifts and splitting patterns that allow for the complete assignment of each proton environment within the molecule. chemicalbook.comspectrabase.com Some reported shift values for methylnonane isomers obtained at 400 MHz show signals in the range of 0.8 to 1.3 ppm. chemicalbook.com Another source lists shift values (Hz, ppm, Int.) in a spectrum identified as IR but containing NMR data points for this compound, indicating signals with varying intensities and shifts. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton by showing a signal for each unique carbon environment. Similar to ¹H NMR, the chemical shifts of carbon atoms in this compound are influenced by their connectivity and the surrounding electronic environment. Alkane carbon signals typically appear in the range of 0 to 50 ppm relative to TMS. Methyl carbons (CH₃) usually resonate between 0 and 30 ppm, while methylene carbons (CH₂) appear between 15 and 45 ppm. The methine carbon (CH) at the branch point is expected to have a chemical shift further downfield, generally between 30 and 50 ppm, due to the deshielding effect of being bonded to three other carbon atoms. oregonstate.edulibretexts.org

For this compound, there are ten carbon atoms, and depending on the symmetry of the molecule, the ¹³C NMR spectrum will show a corresponding number of distinct signals. Experimental ¹³C NMR spectra for this compound are accessible in spectroscopic databases, with one spectrum reported as being recorded using a Varian CFT-20 instrument in CDCl₃. spectrabase.comnist.gov These experimental spectra provide the specific chemical shifts for each carbon, enabling the confirmation of the branched nonane (B91170) structure.

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the vibrations of its bonds. When a molecule absorbs infrared light, its bonds stretch and bend at specific frequencies, which are characteristic of the type of bond and its local environment. For this compound, an alkane, the IR spectrum is dominated by absorptions arising from C-H and C-C bond vibrations.

The IR spectrum of this compound is expected to show characteristic stretching vibrations for C-H bonds in the region of 2850-2960 cm⁻¹. nih.gov These signals are typically strong in alkane spectra. Bending vibrations of C-H bonds, such as the scissoring, rocking, wagging, and twisting modes, occur at lower wavenumbers. Methyl groups (CH₃) exhibit characteristic bending absorptions around 1375 cm⁻¹ (symmetric bend) and 1450 cm⁻¹ (asymmetric bend). Methylene groups (CH₂) show a scissoring vibration around 1465 cm⁻¹. nih.gov

C-C stretching vibrations also contribute to the IR spectrum, typically appearing in the fingerprint region (below 1500 cm⁻¹), which is often complex and unique to each molecule. While C-C stretches are generally weaker than C-H stretches, they provide valuable information about the carbon chain structure.

Experimental IR spectra for this compound, including gas phase spectra, are available in various spectroscopic databases such as the NIST Chemistry WebBook and ChemicalBook. chemicalbook.comoregonstate.edusciforum.net These spectra display the specific absorption bands and their intensities, which can be used to confirm the presence of alkane functional groups and to differentiate this compound from other isomers.

Computational and Theoretical Studies of 3 Methylnonane and Branched Alkanes

Quantum Chemical Calculations for Electronic Structure and Reaction Energies

Quantum chemical calculations are fundamental to understanding the electronic structure of alkanes and the energetics of their reactions. These methods can determine the stability of molecules and the transition states of reactions, providing crucial data on bond energies and activation barriers. For instance, high-level computational studies are used to investigate reactions like the free-radical chlorination of alkanes, which is relevant both industrially and in atmospheric chemistry. acs.org Such calculations can accurately model the transition state structures, like the linear transition state for H-abstraction from methane (B114726) by a chlorine radical. acs.org

Theoretical studies on the dehydrogenation and isomerization of alkanes on catalyst surfaces also rely on these calculations to map out reaction pathways and determine activation energies. oup.com These computational models are essential for understanding how C-H bonds are activated, a key step in converting chemically inert alkanes into more valuable products. oup.com

Analysis of Radical Cations and Spin Density Distribution in Branched Alkanes

When branched alkanes are subjected to ionizing radiation, they can form radical cations. nih.gov The study of these species provides insight into the molecule's electronic structure and reactivity. Time-resolved magnetic field effect studies on the radical cations of branched alkanes like 2,3-dimethylbutane (B166060) and 2,2,4-trimethylpentane (B7799088) show that the spin dynamics are governed by hyperfine interactions. nih.gov These experimental findings can be accurately described by calculations using Density Functional Theory (DFT), specifically the B3LYP method, to estimate hyperfine coupling (HFC) constants. nih.gov

The distribution of spin density in a radical cation indicates where an unpaired electron is most likely to be found, which is crucial for predicting reaction sites. researchgate.net In the radical cations of branched alkanes, the spin and charge densities are often localized, for example, on the central cyclobutane (B1203170) moiety in caged alkanes. acs.org Computational studies aim to understand how molecular design, such as the degree of branching, influences this spin density distribution and the subsequent stability and degradation patterns of the radical cations. purdue.edupurdue.edu

| Branched Alkane | Method | Key Finding |

|---|---|---|

| 2,3-dimethylbutane | Time-resolved magnetic field effect & DFT (B3LYP) | Experimental magnetic field effect curves are well-described by HFC constants averaged by internal rotations of radical cation fragments. nih.gov |

| 2,2,4-trimethylpentane | Time-resolved magnetic field effect & DFT (B3LYP) | HFC constants determined from experimental data are similar to those estimated by DFT calculations, indicating lifetimes of at least tens of nanoseconds for the radical cations. nih.gov |

Molecular Dynamics (MD) Simulations for Condensed Phase Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. unimi.itresearchgate.net This technique is particularly valuable for understanding the behavior of substances in the condensed phase (liquids and solids), which is highly relevant for 3-methylnonane under normal conditions. unimi.itnist.gov MD simulations can model equilibrium and non-equilibrium phenomena by applying classical mechanics principles. unimi.it

These simulations are used to investigate nanoscale inhomogeneities and the mechanisms of crystal nucleation and growth. unimi.it For alkanes, MD simulations can predict various thermophysical properties and describe how molecules are arranged in the liquid state. nih.gov The methodology involves setting up a simulation box containing the molecules of interest, defining the forces between them using a force field, and integrating Newton's equations of motion to track their trajectories. nih.govrsc.org This allows for the calculation of macroscopic properties from the microscopic behavior of the molecules.

Quantitative Structure-Property Relationships (QSPR) and Predictive Models for Branched Alkanes

Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the properties of chemicals based on their molecular structure. nih.gov The fundamental principle is that the structure of a molecule, encoded in numerical descriptors, determines its physical and chemical properties. nih.govyoutube.com These models are widely used to estimate properties like boiling point, density, and enthalpy of combustion for alkanes. youtube.comresearchgate.net

To create a QSPR model, molecular descriptors are generated from the chemical structure using graph theory and other computational methods. nih.gov These descriptors can be simple, like the number of atoms, or more complex, like topological indices that capture information about branching and connectivity. researchgate.net Multiple linear regression or machine learning algorithms are then used to find a mathematical relationship between these descriptors and the experimental property values. youtube.comresearchgate.net The resulting models can then be used to predict the properties of other compounds, including isomers like this compound. lumenlearning.comlibretexts.org

| Property | Model Equation (using Randić index, R(G)) | Correlation Coefficient (r) |

|---|---|---|

| Boiling Point (bp) | bp = -76.519 + 51.433 * [R(G)] | 0.988 researchgate.net |

| Molar Volume (mv) | mv = 71.458 + 24.968 * [R(G)] | 0.976 researchgate.net |

| Molar Refraction (mr) | mr = 11.965 + 7.546 * [R(G)] | 0.999 researchgate.net |

| Heat of Vaporization (hv) | hv = 12.352 + 7.270 * [R(G)] | 0.985 researchgate.net |

Modeling of Reaction Mechanisms in Alkane Oxidation and Conversion

Modeling the reaction mechanisms of alkane oxidation is crucial for applications ranging from combustion to atmospheric chemistry. researchgate.netosti.gov Alkanes are generally unreactive, but they undergo reactions like combustion and halogenation under specific conditions, such as high heat or light. pressbooks.publibretexts.org Computational models help to elucidate the complex pathways of these reactions.

In low-temperature oxidation of branched alkanes, such as the structurally similar 3-methylheptane (B165616) and 2,5-dimethylhexane, complex reaction networks involving peroxy radicals (RO₂) and hydroperoxyalkyl radicals (QOOH) are critical. researchgate.netosti.gov Kinetic modeling studies propose detailed chemical mechanisms that are validated against experimental data from sources like jet-stirred reactors. researchgate.netosti.gov These models show that for branched alkanes, pathways involving alternative isomerization of OOQOOH radicals can lead to new chain-branching reactions, which increases the production of hydroxyl (OH) radicals and impacts ignition behavior. osti.gov The structure of the alkane, including the location of methyl branches, significantly affects fuel reactivity and the formation of intermediate species during oxidation. researchgate.netnih.gov

| Reaction Type | Conditions | Key Intermediates/Products | Relevance |

|---|---|---|---|

| Combustion (Complete) | Excess Oxygen, Heat/Spark | Carbon Dioxide (CO₂), Water (H₂O) | Fuel applications. pressbooks.pub |

| Halogenation | Light or High Temperature | Alkyl Halides, Hydrogen Halides | Synthesis of functionalized organic compounds. libretexts.org |

| Low-Temperature Oxidation | 500-800 K | Alkyl Radicals, Peroxy Radicals (RO₂), Ketohydroperoxides | Autoignition in engines, atmospheric chemistry. osti.govresearchgate.net |

| Dehydrogenation | High Temperature, Catalyst | Alkenes, Hydrogen Gas (H₂) | Petrochemical production. oup.compressbooks.pub |

Advanced Applications and Future Research Directions for Branched Alkanes

Bio-based Production of Branched Alkanes through Metabolic Engineering

The drive towards a sustainable, bio-based economy has spurred significant interest in producing chemicals and fuels from renewable resources. Metabolic engineering of microorganisms has emerged as a promising platform for the bio-based production of a range of chemicals, including branched alkanes. nih.govbohrium.com This approach aims to reduce reliance on fossil fuels and lower carbon dioxide emissions. scispace.com

Microbial hydrocarbon biosynthesis is an area of intense research, with alkanes and alkenes being valuable targets due to their wide range of industrial applications and their potential as 'drop-in' biofuels. nih.govresearchgate.net While some microorganisms naturally produce alkanes and alkenes, the yields are typically very low. bohrium.com Therefore, researchers are focused on engineering microbial "cell factories," such as E. coli and yeast, to produce these compounds at industrially relevant levels. nih.govscispace.com

The primary route for microbial alkane production involves hijacking the fatty acid biosynthesis (FAB) pathway. nih.govresearchgate.net By introducing specific enzymes, fatty acid precursors can be converted into alkanes of various chain lengths and branching patterns. scispace.com For instance, engineering pathways can lead to the production of C9-C16 alkanes and alkenes, a range that includes 3-methylnonane. acib.at The challenge lies in optimizing these engineered pathways to improve the titer, rate, and yield to meet industrial requirements. bohrium.com Future work in this area involves discovering new enzymes, using biosensors for high-throughput screening to identify production bottlenecks, and establishing more efficient cell factories. bohrium.com

Catalytic Upgrading and Conversion of Hydrocarbon Feedstocks

Catalytic upgrading is a crucial technology for converting various raw feedstocks into valuable hydrocarbons, including branched alkanes. princeton.edu This is particularly important for processing biomass-derived intermediates and other non-petroleum sources. bath.ac.uk Technologies such as catalytic fast pyrolysis (CFP) can convert solid biomass into a liquid bio-oil, which is then further upgraded through processes like hydrotreating to produce infrastructure-compatible biofuels. osti.govenergy.gov

The objective of these upgrading processes is to remove oxygen (deoxygenation) and increase the energy density of the feedstock, resulting in a mixture of hydrocarbons. energy.gov The choice of catalyst and process conditions can influence the final product distribution, allowing for the targeted production of specific classes of molecules, such as aromatic hydrocarbons or alkanes. nrel.gov For example, zeolites modified with metals are effective catalysts for the dehydroaromatization of methane (B114726), converting it into aromatics and hydrogen. princeton.edu

Similar catalytic strategies can be envisioned for converting various hydrocarbon feedstocks into specific branched alkanes like this compound. By carefully designing catalysts and controlling reaction parameters, it is possible to direct cracking, isomerization, and alkylation reactions to favor the formation of desired branched structures. This allows for the transformation of abundant feedstocks, including waste products, into high-value specialty chemicals and fuel components. bath.ac.uk

Design of Novel Materials and Specialty Chemicals Utilizing Branched Alkane Scaffolds

The precise three-dimensional structure of molecules can be harnessed to create materials with unique and desirable properties. In this context, branched alkanes like this compound can be viewed as molecular scaffolds—foundational structures upon which more complex molecules and materials can be built. researchgate.net The specific geometry and stereochemistry of a branched alkane can influence the packing, entanglement, and intermolecular forces of polymers and other materials derived from it.

For example, the introduction of branched structures into polymer chains can disrupt crystalline packing, leading to materials with lower melting points, increased flexibility, and altered viscoelastic properties. acs.org This principle is applied in the production of various plastics and elastomers. The this compound scaffold, with its defined chiral center and alkyl chain, could be incorporated into specialty polymers, lubricants, or surfactants to control properties like viscosity, thermal stability, and interfacial behavior.

The concept of using molecular scaffolds is well-established in other areas, such as the use of cubane (B1203433) as a rigid linker in materials science or the development of branched peptides for biomedical applications like drug delivery and tissue engineering. researchgate.netrsc.org Similarly, the this compound structure could serve as a bioisostere in medicinal chemistry, where replacing a common fragment (like a phenyl group) with a non-aromatic scaffold can improve a drug's metabolic stability or solubility. researchgate.net Research in this area focuses on developing synthetic methods to incorporate these branched alkane motifs into larger, functional molecules and materials. acs.org

Future Research Opportunities in Stereoselective Synthesis and Mechanistic Understanding

This compound possesses a chiral center at the third carbon atom, meaning it exists as a pair of non-superimposable mirror images, or enantiomers: (R)-3-methylnonane and (S)-3-methylnonane. wikipedia.orgnih.gov In many biological and material science applications, different enantiomers of a chiral molecule exhibit distinct properties and activities. Therefore, the ability to selectively synthesize a single enantiomer—a process known as stereoselective synthesis—is of paramount importance. nih.gov

Future research will likely focus on developing catalytic methods to produce enantiomerically pure this compound. This involves the design of chiral catalysts that can control the three-dimensional outcome of a chemical reaction, yielding one enantiomer in high excess over the other. youtube.com Such methods are crucial for producing pharmaceuticals and other biologically active compounds where only one enantiomer provides the desired effect. nih.gov

Understanding the reaction mechanisms at a fundamental level is key to developing these selective syntheses. By studying the transition states and intermediates of catalytic cycles, chemists can rationally design more efficient and selective catalysts. princeton.edu For branched alkanes, this includes understanding the mechanisms of catalytic cracking, isomerization, and alkylation on catalyst surfaces. A deeper mechanistic understanding will not only enable the synthesis of specific isomers like (R)- or (S)-3-methylnonane but will also advance the broader fields of catalysis and organic synthesis, paving the way for the creation of novel molecules with precisely tailored structures and functions. youtube.com

Q & A

Basic Research Questions

Q. How can 3-Methylnonane be unambiguously identified in analytical samples?

- Methodological Answer : Utilize gas chromatography-mass spectrometry (GC-MS) with reference to its CAS registry number (5911-04-6) and retention indices. Cross-validate with EPA databases for hydrocarbon identification and compare spectral data against the National Institute of Standards and Technology (NIST) Chemistry WebBook for accuracy . For structural confirmation, employ nuclear magnetic resonance (NMR) spectroscopy to resolve branching patterns characteristic of methyl-substituted alkanes.

Q. What are the systematic naming conventions for branched alkanes like this compound?

- Methodological Answer : Follow IUPAC rules for alkane nomenclature: identify the longest carbon chain (nonane), number the chain to give the methyl substituent the lowest possible position (C3), and denote branching with prefixes (e.g., 3-methyl). This ensures consistency in literature searches and database entries .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Prioritize fume hood use to mitigate inhalation risks, given its classification as a volatile organic compound. Refer to material safety data sheets (MSDS) for flammability and reactivity data. Standardize protocols for waste disposal in accordance with EPA guidelines for hydrocarbons .

Advanced Research Questions

Q. How can trace concentrations of this compound be quantified in complex matrices (e.g., environmental or biological samples)?

- Methodological Answer : Optimize gas chromatography (GC) with flame ionization detection (FID) or high-resolution mass spectrometry (HRMS) for sensitivity. Use deuterated internal standards (e.g., d₃-3-Methylnonane) to correct for matrix effects. A study employing DHA-GC reported a detection limit of 0.0296 ppm, highlighting the need for rigorous method validation .

Q. What strategies are effective for isolating this compound from natural sources such as Angelica pubescens?

- Methodological Answer : Employ Soxhlet extraction using non-polar solvents (e.g., hexane) followed by fractional distillation. Further purification can be achieved via silica gel chromatography, with purity assessed by GC-MS. Evidence from phytochemical studies confirms its presence in Angelica pubescens root extracts .

Q. How should researchers address contradictions in physicochemical data (e.g., boiling points, solubility) across studies?

- Methodological Answer : Conduct a principal contradiction analysis by evaluating experimental conditions (e.g., purity of samples, calibration standards). Cross-reference data from authoritative sources like NIST and EPA, and replicate experiments under controlled parameters. Methodological discrepancies (e.g., GC column type, temperature gradients) often underlie such inconsistencies .

Q. What advanced techniques are suitable for studying the environmental persistence of this compound?

- Methodological Answer : Use gas chromatography coupled with isotope-ratio mass spectrometry (GC-IRMS) to track biodegradation pathways. Environmental fate studies should include hydrolysis, photolysis, and microbial degradation assays under varying pH and temperature conditions. EPA databases list this compound as a hydrocarbon requiring monitoring in air and water samples .

Q. How can synthetic routes to this compound be optimized for regioselectivity?

- Methodological Answer : Explore Friedel-Crafts alkylation or Ziegler-Natta catalysis to control branching patterns. Computational modeling (e.g., density functional theory) can predict reaction intermediates and optimize catalyst design. Validate synthetic yields using quantitative NMR with internal standards .

Data Presentation Guidelines

- Figures : Adopt journal-specific formatting (e.g., Med. Chem. Commun. guidelines: limit chemical structures in graphics, use color for clarity, avoid compound-specific labels like "4b") .

- Tables : Include retention times, spectral peaks, and comparative data from replicated studies to highlight reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.